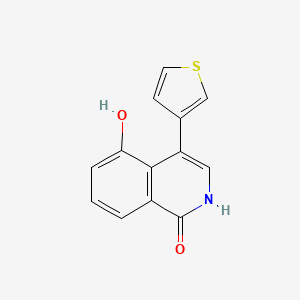
5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one is a heterocyclic compound that features both isoquinoline and thiophene moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Introduction of the Thiophene Moiety: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the isoquinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 5-oxo-4-(thiophen-3-yl)isoquinolin-1(2H)-one.
Reduction: Formation of 5-Hydroxy-4-(thiophen-3-yl)isoquinoline.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Materials Science: Use in the synthesis of organic semiconductors or conductive polymers.
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential use in the formulation of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxyisoquinoline: Lacks the thiophene moiety.
4-(Thiophen-3-yl)isoquinoline: Lacks the hydroxyl group.
Isoquinolin-1(2H)-one: Lacks both the hydroxyl group and the thiophene moiety.
Uniqueness
5-Hydroxy-4-(thiophen-3-yl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxyl group and the thiophene moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
656234-37-6 |
|---|---|
Fórmula molecular |
C13H9NO2S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
5-hydroxy-4-thiophen-3-yl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C13H9NO2S/c15-11-3-1-2-9-12(11)10(6-14-13(9)16)8-4-5-17-7-8/h1-7,15H,(H,14,16) |
Clave InChI |
JXCHJOBUZZZWII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















